molecular formula C9H8N2O2 B578433 1-Methylindazole-7-carboxylic acid CAS No. 1221288-23-8

1-Methylindazole-7-carboxylic acid

Cat. No. B578433
Key on ui cas rn: 1221288-23-8
M. Wt: 176.175
InChI Key: APWKGIDYINRPKW-UHFFFAOYSA-N
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Patent
US08598164B2

Procedure details

Methyl 1-methylindazole-7-carboxylate (1 g, 5.3 mmol) was suspended in a mixture of sodium hydroxide (12 mL of 1.0 M, 12 mmol) and 1,4-dioxane (8.7 mL). The reaction mixture was heated at 80° C. for 30 minutes. The dioxane was evaporated off and the aqueous layer was extracted with ethyl acetate three times and the extracts were discarded. The aqueous layer was then acidified with 4M hydrochloric acid and then filtered and washed with 1M hydrochloric acid to yield 1-methylindazole-7-carboxylic acid (0.9 g, 97%) as a white solid. 1H NMR (400 MHz, DMSO) δ 13.31 (s, 1H), 8.20 (s, 1H), 8.01 (d, J=8.0 Hz, 1H), 7.87 (d, J=7.2 Hz, 1H), 7.21 (t, J=7.6 Hz, 1H), 4.18 (s, 3H).
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
12 mL
Type
reactant
Reaction Step One
Quantity
8.7 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][N:2]1[C:10]2[C:5](=[CH:6][CH:7]=[CH:8][C:9]=2[C:11]([O:13]C)=[O:12])[CH:4]=[N:3]1.[OH-].[Na+]>O1CCOCC1>[CH3:1][N:2]1[C:10]2[C:5](=[CH:6][CH:7]=[CH:8][C:9]=2[C:11]([OH:13])=[O:12])[CH:4]=[N:3]1 |f:1.2|

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
CN1N=CC2=CC=CC(=C12)C(=O)OC
Name
Quantity
12 mL
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
8.7 mL
Type
solvent
Smiles
O1CCOCC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The dioxane was evaporated off
EXTRACTION
Type
EXTRACTION
Details
the aqueous layer was extracted with ethyl acetate three times
FILTRATION
Type
FILTRATION
Details
filtered
WASH
Type
WASH
Details
washed with 1M hydrochloric acid

Outcomes

Product
Name
Type
product
Smiles
CN1N=CC2=CC=CC(=C12)C(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 0.9 g
YIELD: PERCENTYIELD 97%
YIELD: CALCULATEDPERCENTYIELD 96.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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